molecular formula C7H12ClNO2 B080523 3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one CAS No. 13723-02-9

3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No. B080523
CAS RN: 13723-02-9
M. Wt: 177.63 g/mol
InChI Key: GECOICFABAOMLW-UHFFFAOYSA-N
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Description

3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one, commonly known as clopidol, is a chemical compound that belongs to the class of oxazolidinones. This compound has been widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease that affects the intestinal tract of chickens and other poultry birds. Clopidol has also been studied for its potential applications in other areas of scientific research.

Mechanism Of Action

Clopidol exerts its pharmacological effects by inhibiting the activity of the mitochondrial respiratory chain complex II. This leads to the accumulation of reactive oxygen species (ROS) in the cancer cells, which in turn triggers the apoptotic pathway. Clopidol has also been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival.

Biochemical And Physiological Effects

Clopidol has been shown to induce a range of biochemical and physiological effects in cells. These include the activation of caspases, the downregulation of anti-apoptotic proteins, and the upregulation of pro-apoptotic proteins. Clopidol has also been shown to induce the generation of ROS and the disruption of mitochondrial membrane potential.

Advantages And Limitations For Lab Experiments

Clopidol has several advantages for use in lab experiments. It is a potent and selective inhibitor of the mitochondrial respiratory chain complex II, making it a valuable tool for studying mitochondrial function. Clopidol is also relatively easy to synthesize and has a low cost of production. However, clopidol has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for the study of clopidol. One area of interest is the development of novel analogs of clopidol with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of clopidol in more detail, with a focus on identifying the key signaling pathways involved. Finally, the potential applications of clopidol in other areas of research, such as neurodegenerative diseases and metabolic disorders, could be explored.

Synthesis Methods

Clopidol can be synthesized through a multistep reaction process starting from 3-amino-5-methylisoxazole. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is followed by the N-alkylation of the protected amine with 2-chloropropanol. The Boc group is then removed to give the desired product, 3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one.

Scientific Research Applications

Clopidol has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of anticancer therapy. Studies have shown that clopidol exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Clopidol has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways.

properties

CAS RN

13723-02-9

Product Name

3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

3-(2-chloropropyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12ClNO2/c1-5(8)3-9-4-6(2)11-7(9)10/h5-6H,3-4H2,1-2H3

InChI Key

GECOICFABAOMLW-UHFFFAOYSA-N

SMILES

CC1CN(C(=O)O1)CC(C)Cl

Canonical SMILES

CC1CN(C(=O)O1)CC(C)Cl

Other CAS RN

13723-02-9

synonyms

3-(2-chloropropyl)-5-methyl-oxazolidin-2-one

Origin of Product

United States

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